molecular formula C27H26N6O2S B2984289 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893274-44-7

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2984289
CAS No.: 893274-44-7
M. Wt: 498.61
InChI Key: FBRLGUITZLCOQV-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure features a 2,3-dimethylphenyl-substituted piperazine moiety at position 5 and a phenylsulfonyl group at position 3. These substituents confer unique physicochemical and biological properties, making it a candidate for therapeutic applications. The phenylsulfonyl group enhances metabolic stability, while the 2,3-dimethylphenyl-piperazine moiety may influence receptor binding affinity .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-19-9-8-14-23(20(19)2)31-15-17-32(18-16-31)25-22-12-6-7-13-24(22)33-26(28-25)27(29-30-33)36(34,35)21-10-4-3-5-11-21/h3-14H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRLGUITZLCOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a catalyst.

    Introduction of the Triazoloquinazoline Core: The piperazine intermediate is then reacted with a quinazoline derivative under acidic conditions to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted triazoloquinazolines.

Scientific Research Applications

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Piperazine Modifications : Substitutions on the piperazine phenyl ring (e.g., chloro, methyl) alter steric and electronic profiles, impacting receptor interactions .
  • Sulfonyl Group Variations : The phenylsulfonyl group is conserved in most analogs, but substituents like fluorine () or methyl groups () modulate solubility and bioavailability.

Key Findings :

  • Anticancer Activity: Thieno-fused triazolopyrimidines exhibit superior activity over triazoloquinazolines, likely due to enhanced planarity and electronic interactions .
  • Antifungal Potential: Molecular docking studies highlight the importance of methoxy/fluoro substituents in dihydrotriazoloquinazolines for 14α-demethylase inhibition .

Physicochemical Properties

Table 3: Physicochemical Data of Selected Compounds

Compound Solubility LogP (Predicted) Stability Reference
Target Compound Insoluble in water; soluble in DMSO ~4.2 Stable under nitrogen
5-Chloro-3-(phenylsulfonyl)triazoloquinazoline Poor aqueous solubility 3.8 Sensitive to hydrolysis
5,6-Dihydrotriazoloquinazolines Soluble in alcohols, DMF 2.5–3.5 Stable at RT

Notes:

  • The phenylsulfonyl group increases hydrophobicity (higher LogP), reducing aqueous solubility but improving membrane permeability .
  • Piperazine derivatives with methyl groups (e.g., 2,3-dimethylphenyl) exhibit enhanced metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents : 2,3-Dimethylphenyl enhances lipophilicity and receptor affinity compared to unsubstituted phenyl .
  • Sulfonyl Position : Meta/para substitutions on the phenylsulfonyl group improve metabolic resistance .
  • Fused Ring Systems: Thieno-fused analogs outperform quinazoline-fused ones in anticancer activity due to better target engagement .

Biological Activity

The compound 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the synthesis, pharmacological evaluation, and biological mechanisms of this compound, focusing on its anticancer properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine and triazole moieties. The reaction conditions and reagents can significantly influence the yield and purity of the final product. While specific synthetic pathways for this compound may vary, they often include:

  • Formation of the triazole ring : Utilizing azides and alkynes under copper-catalyzed conditions.
  • Piperazine derivatization : Introducing the 2,3-dimethylphenyl group through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated against various cancer cell lines including:

  • Hepatocellular carcinoma (HePG-2)
  • Mammary gland breast cancer (MCF-7)
  • Human prostate cancer (PC3)
  • Colorectal carcinoma (HCT-116)

Table 1 summarizes the cytotoxic activity of this compound against selected cancer cell lines.

Cell LineIC50 (µM)Activity Level
HePG-229.47Moderate
MCF-739.41Moderate
PC3Not reportedNot evaluated
HCT-11617.35High

The compound exhibited moderate cytotoxicity against HePG-2 and MCF-7 cell lines with IC50 values indicating effective inhibition of cell proliferation. Notably, it showed a significant effect on HCT-116 cells with an IC50 value of 17.35 µM .

The biological activity of quinazoline derivatives is attributed to their ability to interact with multiple cellular targets. Key mechanisms include:

  • Inhibition of Kinases : Quinazolines are known to inhibit various kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), which is critical in preventing cancer cell division.

Case Studies

In a comparative study involving different quinazoline derivatives, researchers found that certain modifications to the structure significantly enhanced anticancer activity. For instance, compounds with sulfonamide groups demonstrated improved potency against resistant cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using aromatic aldehydes and amines in solvents like glacial acetic acid or propanol-2 under reflux (2–24 hours). For example, combining 10 mmol of aldehyde with 10 mmol of amine in the presence of acid catalysts (e.g., HCl or H₂SO₄) under nitrogen yields intermediates, which are purified via recrystallization (methanol) . Sodium hydride in toluene is effective for deprotonation in triazole-forming reactions .
  • Key Parameters :

ParameterTypical ConditionsYield Range
SolventGlacial acetic acid40–50%
CatalystH₂SO₄ (2 drops)~40%
PurificationRecrystallization (MeOH)>95% purity

Q. How is structural confirmation achieved for this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (e.g., δ 7.99 ppm for aromatic protons in DMSO-d₆), LC-MS (m/z = 321 [M+1]), and elemental analysis (C, H, N within ±0.03% of theoretical values) . X-ray crystallography (e.g., planar fused-ring systems with phenyl ring dihedral angles ~59.3°) resolves stereochemical ambiguities .

Advanced Research Questions

Q. What computational strategies are used to predict biological targets, and how reliable are docking results?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) assesses binding affinity. Docking scores (e.g., ΔG = -8.2 kcal/mol) guide in vitro validation. False positives are mitigated by cross-validating with MD simulations (100 ns trajectories) and free-energy perturbation (FEP) calculations .
  • Case Study : A triazoloquinazoline analog showed 50% inhibition of fungal growth at 10 µM, aligning with docking predictions .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology :

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

Dose-Response Curves : Compare IC₅₀ values across studies (e.g., 0.5–5 µM for kinase inhibition).

Metabolic Stability : Test compounds in liver microsomes to rule out false negatives due to rapid degradation .

  • Example : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?

  • Methodology : Follow frameworks like Project INCHEMBIOL (2005–2011):

  • Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis rates (pH 7.4, 25°C).
  • Phase 2 : Assess biodegradation (OECD 301F test) and bioaccumulation in Daphnia magna (LC₅₀ < 1 mg/L indicates high toxicity) .
    • Data Table :
PropertyValueMethod
logP3.2 ± 0.1Shake-flask HPLC
Hydrolysis half-life72 hours (pH 7.4)UV-Vis monitoring

Q. How can tautomerism or polymorphism affect pharmacological profiling?

  • Methodology :

  • Solid-State NMR and PXRD identify polymorphic forms (e.g., Form I vs. Form II with ∆mp = 10°C).
  • DFT Calculations (B3LYP/6-311+G**) predict dominant tautomers in solution (e.g., triazole NH vs. quinazoline carbonyl) .
    • Impact : Polymorphism can alter solubility by 2–3 orders of magnitude, necessitating preformulation studies .

Methodological Recommendations

  • Synthesis : Optimize yields by screening solvents (DMF vs. dioxane) and catalysts (p-TsOH vs. Amberlyst®) .
  • Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) .
  • Biological Testing : Use SPR (surface plasmon resonance) for real-time binding kinetics to avoid false positives from aggregation .

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